molecular formula C7H16ClNO2 B3042748 (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride CAS No. 66866-69-1

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Cat. No. B3042748
CAS RN: 66866-69-1
M. Wt: 181.66 g/mol
InChI Key: QYFWCUVWMMTENJ-RGMNGODLSA-N
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Description

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is an amino acid derivative. It falls within the category of leucine derivatives .


Molecular Structure Analysis

The molecular formula of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride is C7H16ClNO2 . It consists of a pentanoic acid backbone with a methylamino group and a methyl substituent. The hydrochloride salt forms due to the presence of the chloride ion .


Physical And Chemical Properties Analysis

  • Storage Conditions : It can be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it remains stable at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in synthesizing specific amino acids like (2R, 3S, 4S)-4-Amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic Acid, which are present in antibiotics such as pyridomycin (Kinoshita & Mariyama, 1975).
  • It's employed in the stereoselective synthesis of protected non-coded amino acids, significant in medicinal chemistry (Tarver, Terranova, & Joullié, 2004).

Biomedical Research

  • This compound is studied for its potential in restricting brain phenylalanine transport, which is crucial for managing phenylketonuria (PKU), a genetic disorder (Vogel et al., 2013).
  • It has been used in the synthesis of L-2-Amino-5-arylpentanoic Acids, which are key constituents in AM-toxins, a group of phytotoxic compounds (Shimohigashi, Lee, & Izumiya, 1976).

Chemical Analysis and Extraction Techniques

  • The compound finds applications in selective extraction and separation processes, such as the extraction of iron(III) with 4-methylpentan-2-ol (Gawali & Shinde, 1974).
  • It is integral in the synthesis of various chemical compounds, like 4-OXO-5-aminopentanoic acid hydrochloride, which has diverse applications in organic chemistry (Zav’yalov & Zavozin, 1987).

Spectroscopic Characterization and Drug Analysis

  • The compound is used in identifying and characterizing novel substances, exemplified in the spectroscopic studies of selected cathinones (Nycz et al., 2016).
  • In drug analysis, it aids in the characterization of designer drugs, as seen in the study of pentedrone and pentylone (Westphal et al., 2012).

Pharmaceutical Development

  • It's used in the development of new cerebral vasodilators, such as the synthesis and characterization of YC-93, a compound with potential in treating cerebrovascular diseases (Higuchi, Sasaki, & Sado, 1975).

properties

IUPAC Name

(2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFWCUVWMMTENJ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

CAS RN

66866-69-1
Record name L-Leucine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66866-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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